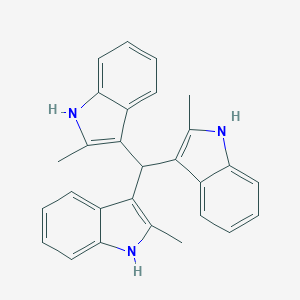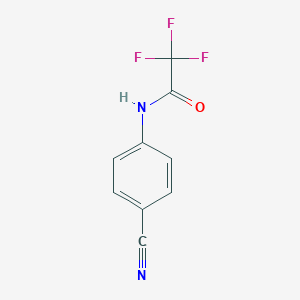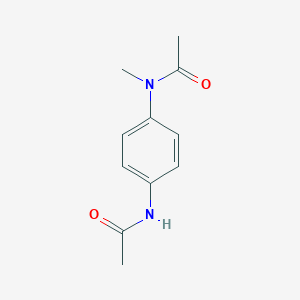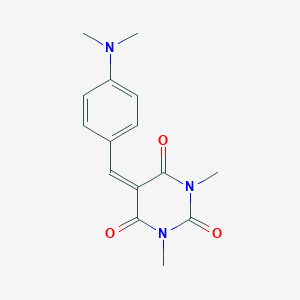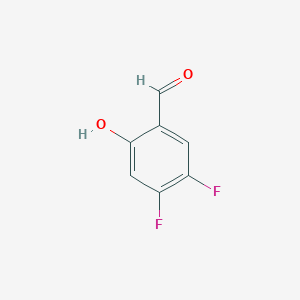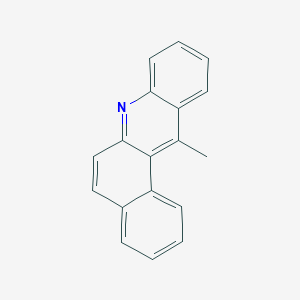
12-Methylbenz(a)acridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-Methylbenz(a)acridine (MBA) is a polycyclic aromatic hydrocarbon (PAH) that has been extensively studied for its potential use in cancer research. MBA is a potent mutagen and carcinogen, and its ability to cause DNA damage has made it an important tool for studying the mechanisms of cancer development.
Mecanismo De Acción
12-Methylbenz(a)acridine exerts its mutagenic and carcinogenic effects by intercalating into DNA and causing DNA damage. 12-Methylbenz(a)acridine can also generate reactive oxygen species (ROS), which can further damage DNA. The DNA damage caused by 12-Methylbenz(a)acridine can lead to mutations, chromosomal aberrations, and ultimately, cancer development.
Biochemical and Physiological Effects:
12-Methylbenz(a)acridine has been shown to induce tumors in a variety of organs, including the liver, lung, and skin. 12-Methylbenz(a)acridine has also been shown to cause DNA damage in human lymphocytes and induce micronuclei formation. In addition, 12-Methylbenz(a)acridine has been shown to induce oxidative stress and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
12-Methylbenz(a)acridine is a potent mutagen and carcinogen, which makes it an important tool for studying the mechanisms of cancer development. However, its toxicity and potential carcinogenicity also make it a hazardous substance to work with. It is important to handle 12-Methylbenz(a)acridine with caution and to follow proper safety protocols when working with this compound.
Direcciones Futuras
There are many future directions for research on 12-Methylbenz(a)acridine. One area of research is the development of safer and more effective cancer therapies based on the mechanisms of 12-Methylbenz(a)acridine-induced DNA damage. Another area of research is the identification of biomarkers for 12-Methylbenz(a)acridine exposure and the development of methods for detecting 12-Methylbenz(a)acridine in environmental and biological samples. Finally, research on the mechanisms of 12-Methylbenz(a)acridine-induced oxidative stress and apoptosis could lead to the development of new therapeutic strategies for cancer treatment.
Métodos De Síntesis
12-Methylbenz(a)acridine can be synthesized by several methods, including the condensation of 2-naphthylamine with benzaldehyde, the Friedlander reaction, and the Skraup synthesis. The most common method for synthesizing 12-Methylbenz(a)acridine is the Skraup synthesis, which involves the condensation of 1-methyl-2-naphthol with aniline in the presence of sulfuric acid and a catalyst.
Aplicaciones Científicas De Investigación
12-Methylbenz(a)acridine has been extensively studied for its potential use in cancer research. It is a potent mutagen and carcinogen, and its ability to cause DNA damage has made it an important tool for studying the mechanisms of cancer development. 12-Methylbenz(a)acridine has been used to induce tumors in animal models, and it has been shown to be effective in inducing mutations in bacterial and mammalian cells.
Propiedades
Número CAS |
3340-93-0 |
|---|---|
Nombre del producto |
12-Methylbenz(a)acridine |
Fórmula molecular |
C18H13N |
Peso molecular |
243.3 g/mol |
Nombre IUPAC |
12-methylbenzo[a]acridine |
InChI |
InChI=1S/C18H13N/c1-12-14-7-4-5-9-16(14)19-17-11-10-13-6-2-3-8-15(13)18(12)17/h2-11H,1H3 |
Clave InChI |
IIPYOAZDUATCMJ-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=NC3=CC=CC=C13)C=CC4=CC=CC=C42 |
SMILES canónico |
CC1=C2C(=NC3=CC=CC=C13)C=CC4=CC=CC=C42 |
Otros números CAS |
3340-93-0 |
Sinónimos |
12-methylbenz(a)acridine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



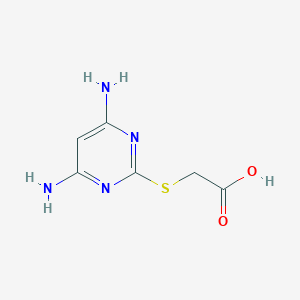
![2-(1,5-Dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)ethanol](/img/structure/B188003.png)
![2-[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one](/img/structure/B188006.png)
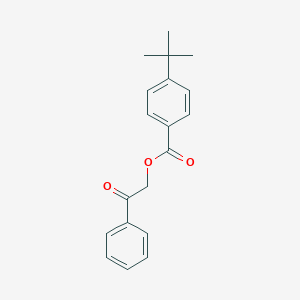

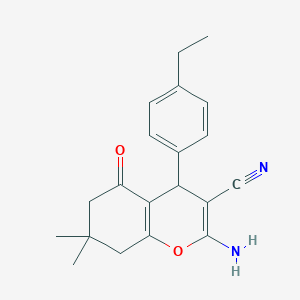
![6-Amino-3-methyl-4-(5-methylfuran-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B188013.png)
